molecular formula C14H16ClF3N4O2 B2562278 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide CAS No. 303144-37-8

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyamino)methylene]-4-piperidinecarboxamide

Cat. No.: B2562278
CAS No.: 303144-37-8
M. Wt: 364.75
InChI Key: YAXGBWMPVCZAFI-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C14H16ClF3N4O2 . It’s a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives are synthesized via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chloro group attached to it . It also contains a piperidine ring attached to the pyridine ring via a carbonyl group .

Scientific Research Applications

Inhibitory Activity and Molecular Interaction Studies

  • Glycine Transporter 1 Inhibitor: A compound structurally related to the query chemical has been identified as a potent and orally available inhibitor of the glycine transporter 1 (GlyT1), showcasing a significant impact on central nervous system (CNS) functions by increasing glycine concentration in the cerebrospinal fluid (CSF) in rats (Yamamoto et al., 2016).
  • Chemical Synthesis and Reactivity: Research focusing on the synthesis of trifluoromethyl-substituted aminopyrroles has explored the utility of trifluoromethyl-containing building blocks, underscoring the compound's role in the development of novel synthetic routes and the exploration of unusual reaction mechanisms (Khlebnikov et al., 2018).
  • Antibacterial and Anticancer Evaluation: Studies on 2-chloro-3-hetarylquinolines, which share structural similarities with the query chemical, have demonstrated significant antibacterial and anticancer activities, highlighting the potential therapeutic applications of such compounds (Bondock & Gieman, 2015).

Chemical Synthesis and Material Science

  • Novel Synthesis Approaches: Innovative methods for synthesizing trifluoromethyl-substituted pyridinol derivatives have been developed, illustrating the compound's role in advancing synthetic chemistry and material science through novel reactivity patterns and catalytic processes (Flögel et al., 2004).
  • Crystal Structure Analysis: The crystal structure of fluazinam, a fungicide that shares structural motifs with the query compound, has been elucidated, providing insights into molecular interactions, hydrogen bonding, and three-dimensional network formation in crystals (Jeon et al., 2013).

Environmental Science and Pharmacology

  • Protoporphyrinogen IX Oxidase Inhibitors: Trifluoromethyl-substituted compounds, related to the query chemical, have been analyzed for their role as inhibitors of protoporphyrinogen IX oxidase, with implications for both agricultural science and pharmacological research in tackling diseases and pests (Li et al., 2005).

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(E)-methoxyiminomethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N4O2/c1-24-21-8-20-13(23)9-2-4-22(5-3-9)12-11(15)6-10(7-19-12)14(16,17)18/h6-9H,2-5H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXGBWMPVCZAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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